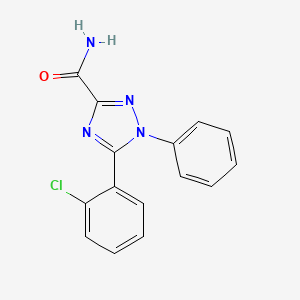![molecular formula C13H16N2OS3 B14148029 6-ethyl-6-methyl-2-(methylthio)-5,8-dihydro-3H-pyrano[2,3]thieno[2,4-b]pyrimidine-4-thione CAS No. 671759-92-5](/img/structure/B14148029.png)
6-ethyl-6-methyl-2-(methylthio)-5,8-dihydro-3H-pyrano[2,3]thieno[2,4-b]pyrimidine-4-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ethyl-6-methyl-2-(methylthio)-5,8-dihydro-3H-pyrano[2,3]thieno[2,4-b]pyrimidine-4-thione is a complex heterocyclic compound. It belongs to the class of pyrano[2,3]thieno[2,4-b]pyrimidines, which are known for their diverse biological activities and potential therapeutic applications. This compound features a unique structure that includes a pyrimidine ring fused with a thieno and pyrano ring system, along with various substituents that contribute to its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-6-methyl-2-(methylthio)-5,8-dihydro-3H-pyrano[2,3]thieno[2,4-b]pyrimidine-4-thione typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of a thieno[2,3-d]pyrimidine derivative with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
6-ethyl-6-methyl-2-(methylthio)-5,8-dihydro-3H-pyrano[2,3]thieno[2,4-b]pyrimidine-4-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thione group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles like amines or alcohols
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 80°C, depending on the specific reaction .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the type of reaction and the reagents used .
Scientific Research Applications
6-ethyl-6-methyl-2-(methylthio)-5,8-dihydro-3H-pyrano[2,3]thieno[2,4-b]pyrimidine-4-thione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-ethyl-6-methyl-2-(methylthio)-5,8-dihydro-3H-pyrano[2,3]thieno[2,4-b]pyrimidine-4-thione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets various enzymes and receptors involved in biological processes, such as kinases, proteases, and G-protein-coupled receptors (GPCRs).
Pathways Involved: It modulates signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrano[2,3]thieno[2,4-b]pyrimidine derivatives, such as:
- 6-ethyl-6-methyl-2-(methylthio)-5,8-dihydro-3H-pyrano[2,3]thieno[2,4-b]pyrimidine-4-one
- 6-ethyl-6-methyl-2-(methylthio)-5,8-dihydro-3H-pyrano[2,3]thieno[2,4-b]pyrimidine-4-sulfoxide .
Uniqueness
What sets 6-ethyl-6-methyl-2-(methylthio)-5,8-dihydro-3H-pyrano[2,3]thieno[2,4-b]pyrimidine-4-thione apart is its unique combination of substituents and ring systems, which confer distinct chemical properties and biological activities. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
671759-92-5 |
|---|---|
Molecular Formula |
C13H16N2OS3 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
12-ethyl-12-methyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-3-thione |
InChI |
InChI=1S/C13H16N2OS3/c1-4-13(2)5-7-8(6-16-13)19-11-9(7)10(17)14-12(15-11)18-3/h4-6H2,1-3H3,(H,14,15,17) |
InChI Key |
DWGYWSRWBNSTPT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2=C(CO1)SC3=C2C(=S)NC(=N3)SC)C |
solubility |
8.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




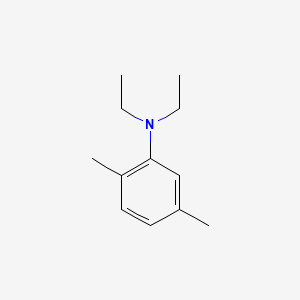
![[(1-Methoxypentadecyl)sulfanyl]benzene](/img/structure/B14147977.png)
![(E)-1-[2-(methoxymethoxy)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B14147979.png)
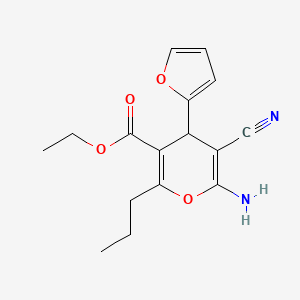
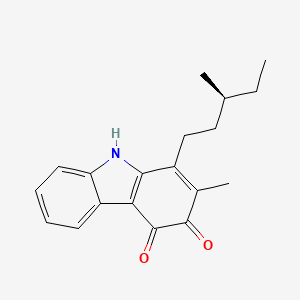
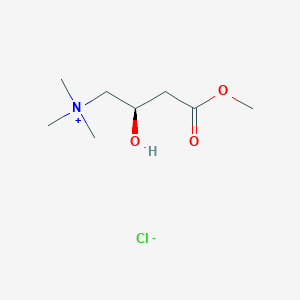
![(4E)-4-[(5-chloro-2-methoxyphenyl)(hydroxy)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B14148001.png)
![Methyl 2-acetamido-3,3,3-trifluoro-2-[(4-methylpyridin-2-yl)amino]propanoate](/img/structure/B14148004.png)
![2-[[6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B14148006.png)
![2-(3,4-Dimethylphenyl)-2-oxoethyl 2,3-dihydro-2-[3-[[(2-methylphenyl)amino]carbonyl]phenyl]-1,3-dioxo-1H-isoindole-5-carboxylate](/img/structure/B14148012.png)
![2-[1-[[4-Methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methyl]-5-indolyl]acetic acid](/img/structure/B14148024.png)
